![molecular formula C20H17ClN2O B14549288 Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- CAS No. 61706-17-0](/img/structure/B14549288.png)
Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is an organic compound with a complex structure It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group instead of a chloro group.
Diazene, (4-nitrophenyl)phenyl-: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
Diazene, [3-chloro-4-[(4-methylphenyl)methoxy]phenyl]phenyl- is unique due to the presence of both a chloro group and a methoxy group, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it more versatile and potentially more effective in certain applications compared to similar compounds.
Properties
CAS No. |
61706-17-0 |
|---|---|
Molecular Formula |
C20H17ClN2O |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C20H17ClN2O/c1-15-7-9-16(10-8-15)14-24-20-12-11-18(13-19(20)21)23-22-17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI Key |
KUIRRRSKVFPYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


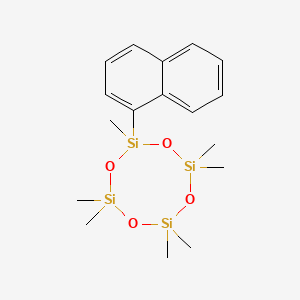
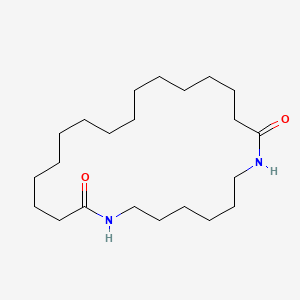
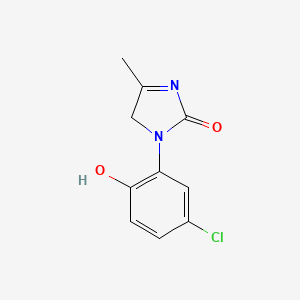
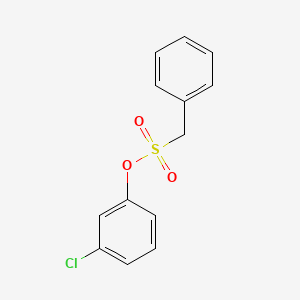
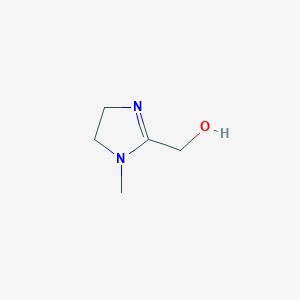
![Trimethyl[3-(phenylselanyl)prop-1-yn-1-yl]silane](/img/structure/B14549241.png)
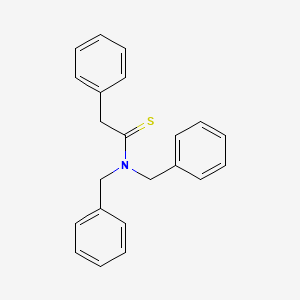
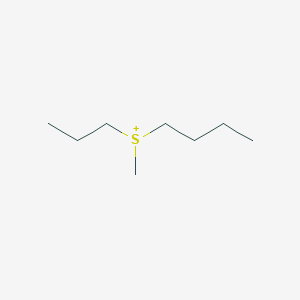
![(3Z,5Z)-3,5-bis[(2-hydroxynaphthalen-1-yl)hydrazinylidene]pyrazol-4-one](/img/structure/B14549262.png)
![Bis(2-ethoxyethyl) 2-[(2-butoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14549268.png)
![1-[2,2-Diiodo-1-(4-methoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14549276.png)
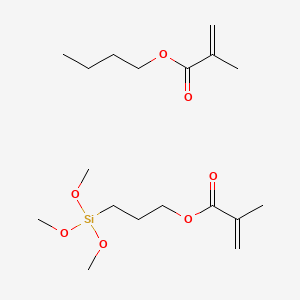
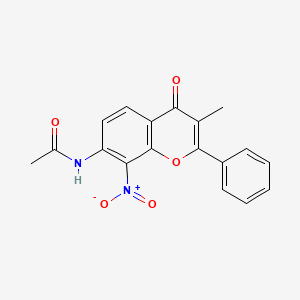
![2-[(Dimethylamino)methyl]octadecanoic acid](/img/structure/B14549293.png)
